molecular formula C19H23IN2O2 B4019207 1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4019207
M. Wt: 438.3 g/mol
InChI Key: VYICKQUOFQSMCE-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related benzimidazolium compounds involves strategies that enhance their conductivity and stability for use in organic electronics. For instance, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, a compound with structural similarities, has been synthesized and employed as a potent n-type dopant for organic semiconductor thin films due to its high conductivity and air stability (Wei et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazolium compounds is often elucidated using various spectroscopic and crystallographic techniques. For example, an experimental and DFT study on 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide provided insights into its electronic structure and properties, emphasizing the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecule (Fu et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of benzimidazolium iodides under various conditions reveals their potential for nucleophilic substitution and their role in facilitating certain organic reactions. For instance, the reaction of 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide with diethyl 4-nitrophenyl phosphate in an alkaline medium has been studied, showing the compound's nucleophilic behavior and its conversion into related compounds (Kapitanov et al., 2015).

Physical Properties Analysis

The study of the structural properties and aggregation behavior of benzimidazolium iodides in aqueous solutions provides insights into their interactions with water molecules and their aggregation behavior, which is crucial for their application in various domains, such as ionic liquids (D’Angelo et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties of benzimidazolium iodides, including their solubility, stability, and reactivity towards different reagents, is essential for their application in synthesis and material science. The synthesis and characterization of new ionic liquids, like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, underscore the adaptability and utility of these compounds in enhancing the efficiency of dye-sensitized solar cells (Ramkumar et al., 2014).

properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2O2.HI/c1-14-8-4-7-11-19(14)23-13-16(22)12-21-15(2)20(3)17-9-5-6-10-18(17)21;/h4-11,16,22H,12-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYICKQUOFQSMCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(=[N+](C3=CC=CC=C32)C)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

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